![molecular formula C19H21FN2O2 B2382521 2-(2-fluorophenoxy)-N-((1-phenylpyrrolidin-2-yl)methyl)acetamide CAS No. 1796971-17-9](/img/structure/B2382521.png)
2-(2-fluorophenoxy)-N-((1-phenylpyrrolidin-2-yl)methyl)acetamide
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Description
2-(2-fluorophenoxy)-N-((1-phenylpyrrolidin-2-yl)methyl)acetamide, also known as FPPP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
Photoreaction Studies
Research has explored the photoreactions of compounds similar to 2-(2-fluorophenoxy)-N-((1-phenylpyrrolidin-2-yl)methyl)acetamide, highlighting their behavior under UV light in different solvents. For instance, a study on flutamide, a compound with a similar structure, showed distinct photoreactions in acetonitrile and 2-propanol solvents. This study is significant as it provides insights into the stability and reactivity of similar compounds under light exposure, which is crucial for their application in various fields, including drug development and photodynamic therapy (Watanabe, Fukuyoshi, & Oda, 2015).
Synthesis and Characterization
The synthesis and characterization of related compounds are also areas of interest. One study reported the synthesis of novel 2-(4-cyano-3-fluoro-phenoxy)-N-(substituted phenyl) acetamides using 3-fluoro-4-cyanophenol as the primary compound. Such research contributes to the understanding of the chemical properties and potential applications of these compounds in pharmaceuticals and material science (Yang Man-li, 2008).
Development of Imaging Agents
Another significant application is in the development of imaging agents. For example, research into N-(5-fluoro-2-phenoxyphenyl)-N-(2-[(18)F]fluoromethyl-5-methoxybenzyl)acetamide and its variants explored their use as potent radioligands for peripheral benzodiazepine receptors (PBR). These compounds could potentially be used in brain imaging techniques like positron emission tomography (PET), assisting in the diagnosis and study of neurological conditions (Zhang et al., 2003).
Chemoselective Acetylation
The chemoselective monoacetylation of amino groups of phenols to form compounds like N-(2-hydroxyphenyl)acetamide has been researched, particularly for the natural synthesis of antimalarial drugs. These studies provide valuable insights into the synthesis of medically significant compounds (Magadum & Yadav, 2018).
Anti-inflammatory Activities
Derivatives of similar compounds have been synthesized and tested for anti-inflammatory activity. This research is crucial in the development of new therapeutic agents for inflammation-related conditions (Sunder et al., 2013).
properties
IUPAC Name |
2-(2-fluorophenoxy)-N-[(1-phenylpyrrolidin-2-yl)methyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O2/c20-17-10-4-5-11-18(17)24-14-19(23)21-13-16-9-6-12-22(16)15-7-2-1-3-8-15/h1-5,7-8,10-11,16H,6,9,12-14H2,(H,21,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCQYOLUOZIGYLN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=CC=CC=C2)CNC(=O)COC3=CC=CC=C3F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-fluorophenoxy)-N-((1-phenylpyrrolidin-2-yl)methyl)acetamide |
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